2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(2,5-dimethoxyphenyl)acetamide
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Description
2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(2,5-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H20ClN5O4S and its molecular weight is 485.94. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Compounds
Research has been conducted on the synthesis of novel compounds that involve piperazine rings and benzoic acid derivatives, which are structurally related to the specified chemical. These studies focus on developing new chemical entities with potential therapeutic or biological applications. For example, the synthesis and antimicrobial activities of new pyridine derivatives have been explored, indicating that structural modifications of these compounds can lead to varying degrees of biological activity (Patel, Agravat, & Shaikh, 2011).
Antimicrobial Activities
Several studies have focused on the antimicrobial properties of compounds containing piperazine and benzoic acid derivatives. The development of new 1,2,4-triazole derivatives and their evaluation against various microorganisms highlight the ongoing interest in finding new antimicrobial agents with improved efficacy and safety profiles (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Pharmacological Research
Compounds similar to the specified chemical are also subjects of pharmacological research, where their potential as therapeutic agents is assessed. This includes studies on their action as adrenoceptor antagonists or their inhibitory effects on enzymes critical to disease processes, demonstrating the versatility and potential of these molecules for drug development (Betti, Botta, Corelli, Floridi, Giannaccini, Maccari, Manetti, Strappaghetti, Tafi, & Corsano, 2002).
Structural and Chemical Analysis
Research into the structural and chemical properties of benzoic acid derivatives and piperazine compounds, such as crystal structure analysis, provides foundational knowledge that aids in the rational design of new compounds with desired physical and chemical properties. This type of research is crucial for understanding the molecular basis of the compound's reactivity and interactions with biological targets (Faizi, Ahmad, & Golenya, 2016).
Properties
IUPAC Name |
2-[8-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,5-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O4S/c1-31-16-7-8-18(32-2)17(11-16)25-19(29)12-28-22(30)27-10-9-24-21(20(27)26-28)33-13-14-3-5-15(23)6-4-14/h3-11H,12-13H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RABXXHCLXDRQBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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